Methyl 6-chloro-4-hydroxypicolinate
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Overview
Description
Methyl 6-chloro-4-hydroxypicolinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
Mechanism of Action
Target of Action
Methyl 6-chloro-4-hydroxypicolinate is a synthetic compound that belongs to the family of picolinic acid and picolinate compounds . These compounds are a remarkable class of synthetic auxin herbicides . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants by regulating the auxin hormone .
Mode of Action
This compound interacts with its target, AFB5, by docking onto the receptor . This interaction inhibits the normal functioning of AFB5, thereby disrupting the auxin hormone regulation in plants . The disruption in auxin regulation leads to changes in plant growth and development .
Biochemical Pathways
The interaction of this compound with AFB5 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell division, elongation, and differentiation . By disrupting this pathway, this compound causes abnormal growth patterns in plants .
Result of Action
The result of this compound’s action is the inhibition of plant growth and development . By disrupting the auxin signaling pathway, the compound causes abnormal growth patterns in plants, making it an effective herbicide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-hydroxypicolinate typically involves the chlorination of methyl 4-hydroxypicolinate. One common method includes the reaction of methyl 4-hydroxypicolinate with thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom at the 6th position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in solvents such as ethanol or methanol.
Major Products Formed
Substitution: Formation of derivatives with substituted nucleophiles at the 6th position.
Oxidation: Formation of 6-chloro-4-oxopicolinate.
Reduction: Formation of 6-chloro-4-hydroxypicolinate derivatives with reduced functional groups.
Scientific Research Applications
Methyl 6-chloro-4-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Methyl 6-chloro-4-hydroxypicolinate can be compared with other similar compounds, such as:
Methyl 4-hydroxypicolinate: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloropicolinic acid: Contains a carboxyl group instead of a methyl ester, affecting its solubility and reactivity.
4-Hydroxy-2-picolinic acid: Has a hydroxyl group at the 4th position but lacks the chlorine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-chloro-4-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-6(8)9-5/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCNGFMGNNUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-03-4 |
Source
|
Record name | methyl 6-chloro-4-hydroxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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